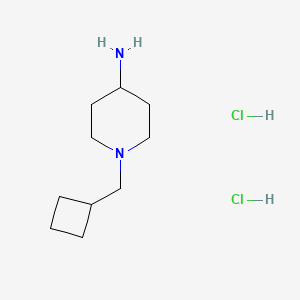

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H21ClN2 and a molecular weight of 204.74 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a cyclobutylmethyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutylmethyl halide reacts with the piperidine derivative.

Formation of the Amine: The amine group is introduced through reductive amination or other suitable methods.

Formation of the Dihydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- This compound has been explored as a potential therapeutic agent for neurological disorders. Its ability to modulate ion channels, particularly potassium channels (KCNQ family), suggests it may have applications in treating conditions such as epilepsy and anxiety disorders. Studies indicate that compounds with similar structures can enhance neuronal excitability and provide neuroprotective effects .

-

Anticancer Activity

- Derivatives of piperidine compounds have shown promising anticancer properties. For instance, compounds with similar structural motifs have exhibited activity against various cancer cell lines, with mechanisms involving apoptosis induction and modulation of key signaling pathways such as p53 . The specific IC50 values for related compounds indicate their potential efficacy in cancer treatment.

- Enzyme Inhibition

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Neurological Disorders | Demonstrated modulation of KCNQ channels with potential anti-epileptic effects. |

| Study B | Anticancer Activity | IC50 values against MCF-7 cells were reported at 0.65 µM, indicating significant apoptosis induction via caspase activation. |

| Study C | Enzyme Inhibition | Selective inhibition of carbonic anhydrases at nanomolar concentrations noted, suggesting therapeutic potential in cancer treatment. |

The biological activity of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride can be attributed to several mechanisms:

- Ion Channel Modulation : Enhances neuronal excitability by acting on potassium channels.

- Caspase Activation : Induces apoptosis in cancer cells through caspase pathways.

- Selective Enzyme Interaction : Inhibits specific enzymes critical in various disease states.

Wirkmechanismus

The mechanism of action of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives, such as:

1-(Cyclopropylmethyl)piperidin-4-amine: Similar in structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

1-(Cyclohexylmethyl)piperidin-4-amine: Features a cyclohexylmethyl group, leading to different chemical and biological properties.

1-(Phenylmethyl)piperidin-4-amine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, binding affinities, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a cyclobutylmethyl group. Its molecular formula is C12H18Cl2N, with a CAS number of 1286274-85-8. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Histamine H1 Receptor Antagonism

Recent studies have shown that compounds structurally similar to this compound exhibit significant antagonistic activity at the histamine H1 receptor (H1R). For instance, docking studies indicated that the cycloaliphatic group's configuration plays a crucial role in binding affinity and residence time at the receptor. Compounds with methylene-linked cycloaliphatic groups demonstrated prolonged receptor engagement compared to those without spacers .

Rho Kinase Inhibition

The compound has also been associated with inhibition of Rho kinase, which is implicated in various pathological conditions such as hypertension and cancer. Inhibiting Rho kinase can lead to smooth muscle relaxation and decreased cell proliferation, suggesting potential therapeutic applications in cardiovascular diseases and cancer treatment .

Binding Affinities

Table 1 summarizes the binding affinities (Ki values) of related compounds at the H1 receptor:

| Compound Name | Ki (nM) | Notes |

|---|---|---|

| Rupatadine | 0.5 | Long residence time at H1R |

| Desloratadine | 5.0 | Shorter residence time compared to rupatadine |

| This compound | TBD | Under investigation |

The data indicates that structural modifications significantly influence binding kinetics and receptor interactions.

Therapeutic Applications

This compound has been evaluated for its potential in treating conditions linked to histamine dysregulation and smooth muscle contraction. For example, in a clinical trial setting, similar compounds have shown efficacy in managing allergic responses and asthma symptoms by blocking H1 receptors effectively .

Animal Studies

In preclinical studies involving animal models, administration of this compound resulted in reduced airway hyperresponsiveness and inflammation, suggesting its utility as an antihistaminic agent. The long-lasting effects observed in these studies may be attributed to its binding characteristics at the H1R .

Eigenschaften

IUPAC Name |

1-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-10-4-6-12(7-5-10)8-9-2-1-3-9;;/h9-10H,1-8,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQFPMCWCMMYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.